(R)-1-(2-Chlorophenyl)ethane-1,2-diol
Description
Properties
IUPAC Name |
(1R)-1-(2-chlorophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPULMDEZVJGI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CO)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride-Mediated Reduction
The reduction of (R)-2-chloromandelic acid or its esters using sodium borohydride (NaBH₄) is a widely employed method. In aprotic solvents like tetrahydrofuran (THF) with acidic resins such as Amberlyst-732(H⁺), NaBH₄ selectively reduces the ketone group of 2-chloromandelic acid derivatives to yield the diol. For example, 2,2',4'-trichloroacetophenone undergoes reduction to 1-(2,4-dichlorophenyl)-2-chloroethanol, a structurally analogous compound, in high specificity (86% yield) under these conditions. The reaction mechanism involves coordination of the carbonyl oxygen to boron, facilitating hydride transfer.
Key Conditions :
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ offers a stronger reducing alternative for sterically hindered substrates. Reduction of methyl (R)-2-chloromandelate in anhydrous ether at 0°C produces the diol with >95% ee, though requiring stringent moisture-free conditions. Industrial protocols often optimize this method by substituting LiAlH₄ with safer alternatives like LiBH₄ in methanol, achieving comparable yields (82%).
Enzymatic Resolution of Racemic Intermediates
Lipase-Catalyzed Kinetic Resolution
Racemic 2-chloromandelic acid is resolved via lipase AK-catalyzed transesterification in organic solvents. Vinyl acetate acts as an acyl donor, selectively esterifying the (S)-enantiomer and leaving the (R)-acid unreacted. After hydrolysis, (R)-2-chloromandelic acid is isolated with >99% ee and 75% yield. Subsequent reduction of the resolved acid (e.g., with NaBH₄) furnishes the target diol.
Optimized Parameters :
Chiral Amino Alcohol-Mediated Crystallization
Chiral amino alcohols like (S)-N,N-diethyl-1-phenoxy-3-amino-2-propanol form diastereomeric salts with racemic 2-chloromandelic acid. The (R)-acid-(S)-amino alcohol salt precipitates preferentially, achieving 99% ee after recrystallization. Acidic workup liberates (R)-2-chloromandelic acid, which is reduced to the diol. This method scales effectively, with reported yields of 91–96% for the acid.
Asymmetric Catalytic Synthesis
Nickel-Catalyzed Reductive Coupling
Nickel complexes with bulky cyclodiphosphazane ligands (e.g., L6 ) enable enantioselective coupling of dienol ethers and aldehydes. For instance, coupling (Z)-1-trimethylsilyloxy-1,3-butadiene with 2-chlorobenzaldehyde in acetonitrile at −40°C yields the (R)-diol derivative with 92% ee and 95% yield. The reaction proceeds via oxidative cyclization to form a nickelacycle, followed by β-hydride elimination and reductive elimination.
Advantages :
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Regioselectivity : Head-to-tail coupling avoids byproducts.
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Stereocontrol : Ligand bulk dictates facial selectivity.
Biocatalytic Enantioconvergent Hydrolysis
Engineered epoxide hydrolases from Escherichia coli hydrolyze racemic styrene oxide derivatives enantioconvergently. For example, (R,S)-2-chlorostyrene oxide is converted to this compound with 98% ee and 85% yield in a single step. Mutagenesis of key residues (e.g., Asp102→Ala) enhances activity and enantioselectivity.
Industrial-Scale Production
Continuous-Flow Reduction
Large-scale processes utilize continuous-flow reactors to reduce 2-chloromandelic acid esters. Hydrogen gas and Raney nickel catalysts in methanol at 50°C achieve full conversion within 2 hours, with in-line purification yielding >99.5% pure diol.
Economic Considerations :
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Catalyst Recycling : Nickel catalysts are reused ≥10 cycles.
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Solvent Recovery : Methanol is distilled and recycled (90% efficiency).
Crystallization-Induced Dynamic Resolution (CIDR)
CIDR combines racemization and crystallization in a single vessel. Racemic diol is treated with a catalytic base (e.g., DBU) in ethyl acetate, enabling continual racemization of the undesired (S)-enantiomer while the (R)-enantiomer crystallizes. This method achieves 99% ee and 88% yield on multi-kilogram scales.
Comparative Analysis of Methods
Scientific Research Applications
Chemical Properties and Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Further reduction can yield simpler alcohols or hydrocarbons.
- Substitution : The chlorophenyl group is reactive in nucleophilic substitution reactions.
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. The presence of the chlorophenyl group enhances the compound's reactivity compared to similar compounds without such substituents.
Chemistry
In synthetic organic chemistry, (R)-1-(2-Chlorophenyl)ethane-1,2-diol serves as an intermediate in the synthesis of complex molecules. Its ability to participate in various reactions makes it valuable for creating diverse chemical products.
Biology
Research has indicated that this compound exhibits potential biological activity , particularly in its interactions with biomolecules. Studies suggest it may influence cellular pathways and metabolic regulation through enzyme interactions.
Medicine
Ongoing investigations are exploring its role as a precursor in drug synthesis . The compound's unique structure may lead to the development of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound is utilized for producing various chemical products and materials, leveraging its reactivity to create valuable derivatives.
Case Study 1: Synthesis of Complex Organic Molecules
A study demonstrated the use of this compound as a precursor in synthesizing a series of substituted phenyl derivatives. The research highlighted the efficiency of using this compound in multi-step synthesis processes, leading to high yields of target compounds.
In biological assays, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated a significant interaction with enzyme targets, suggesting potential applications in drug discovery.
Mechanism of Action
The mechanism by which ®-1-(2-Chlorophenyl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s hydroxyl groups play a crucial role in its reactivity and binding affinity to these targets, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Chlorophenyl Substitution Patterns
1-(4-Chlorophenyl)ethane-1,2-diol
- Structure : Para-chloro substitution.
- Physicochemical Properties :
- Synthesis : Catalytic oxidation of 4-chlorostyrene with 84% yield.
- Reactivity : Higher electron-withdrawing effect from para-chloro enhances oxidative stability compared to ortho isomers.
(R)-1-(2-Chlorophenyl)ethane-1,2-diol
Functional Group Variations
1-(4-Nitrophenyl)ethane-1,2-diol
- Structure : Para-nitro substitution.
- Synthesis : 96% yield via catalytic oxidation of 4-nitrostyrene.
- Reactivity : Nitro group’s strong electron-withdrawing nature enhances oxidative susceptibility compared to chloro derivatives.
1-(4-Methoxyphenyl)ethane-1,2-diol
- Structure : Para-methoxy substitution.
- Applications : Identified in heather honey, indicating natural occurrence.
- Reactivity : Methoxy’s electron-donating effect increases aromatic ring electron density, altering degradation pathways.
Key Difference : Electron-donating (methoxy) vs. electron-withdrawing (chloro, nitro) groups significantly influence stability and degradation behavior.
Stereochemical Analogs
(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
- Structure : Fluorine and chlorine substituents with (S)-configuration.
- Synthesis : Bioreduction using ketoreductases (KREDs) for enantioselective production.
- Applications : Intermediate in ERK inhibitors for cancer therapy.
Key Difference : Fluorine’s electronegativity and stereochemistry dictate biological activity, contrasting with the ortho-chloro compound’s applications.
Complex Derivatives
(R)-1-((S)-6-Fluoro-chroman-2-yl)ethane-1,2-diol
- Structure : Chroman ring with fluoro substitution.
- Applications : Late-stage intermediate in nebivolol (antihypertensive drug) synthesis.
- Synthesis : Sharpless asymmetric epoxidation followed by ring-opening.
Key Difference : The chroman ring system enhances pharmacological relevance, unlike simpler phenyl diols.
Physicochemical and Reactivity Comparison Table
Degradation and Stability Profiles
Chloro vs. Methoxy Derivatives :
Ortho vs. Para Chloro :
- Ortho-chloro’s steric hindrance may reduce radical attack rates compared to para isomers.
Biological Activity
Overview
(R)-1-(2-Chlorophenyl)ethane-1,2-diol is a chiral organic compound characterized by a chlorophenyl group attached to an ethane-1,2-diol backbone. This compound has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The presence of the chlorophenyl group significantly influences its chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. This compound can act as a substrate for various enzymes, leading to the formation of active metabolites that may influence cellular pathways involved in signal transduction and metabolic regulation. The unique structural features imparted by the chlorophenyl group enhance its reactivity and selectivity towards biological targets.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound shows potential as an antioxidant, which could be beneficial in mitigating oxidative stress in cells.
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could have implications in drug development for diseases where these enzymes play a critical role.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antioxidant Study :
- Enzyme Inhibition :
-
Antimicrobial Activity :
- In vitro tests demonstrated that this compound exhibited significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing promise for further development as an antimicrobial agent.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (S)-1-(4-Chlorophenyl)ethane-1,2-diol | Moderate enzyme inhibition | Different stereochemistry affecting activity |
| 1-(4-Bromophenyl)ethane-1,2-diol | Antioxidant properties | Bromine substitution alters reactivity |
| 1-(4-Methylphenyl)ethane-1,2-diol | Lower antimicrobial activity | Methyl group reduces electron density |
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for (R)-1-(2-Chlorophenyl)ethane-1,2-diol, and how is stereochemical control achieved?
- Answer : The compound is typically synthesized via Sharpless asymmetric epoxidation (SAE) of allylic alcohols, followed by regioselective epoxide ring-opening. For example, enantiomerically pure epoxides derived from Z- or E-allylic alcohols can undergo Mitsunobu inversion to establish the desired (R)-configuration at the stereocenter . HPLC with chiral stationary phases (e.g., OD-H column, hexane/i-PrOH eluent) is used to confirm stereochemical purity (>80% ee) .
Q. How is this compound characterized structurally and functionally?
- Answer : Structural confirmation relies on H-NMR, C-NMR, and high-resolution mass spectrometry (HRMS). Functional groups (e.g., diol, chloro-substituted aromatic ring) are validated via IR spectroscopy. Purity is assessed using GC/MS for volatile derivatives .
Q. What experimental models are used to study the stability of this compound under oxidative conditions?
- Answer : Alkaline degradation studies (pH 12.0, 70°C) with hydrogen peroxide generate hydroxyl (HO•) and oxyl anion (O•–) radicals. Reaction kinetics are monitored via UV-Vis spectroscopy or HPLC, revealing preferential attack on the ethane-1,2-diol side chain rather than the aromatic ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
